molecular formula C19H21N3O6 B11112622 N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 322664-90-4

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11112622
CAS No.: 322664-90-4
M. Wt: 387.4 g/mol
InChI Key: OLMHPZZYQHWOAR-UFFVCSGVSA-N
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Description

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxybenzylidene and hydrazino groups, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of reactants .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

322664-90-4

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H21N3O6/c1-26-14-8-7-12(9-16(14)28-3)19(25)20-11-17(23)22-21-10-13-5-4-6-15(27-2)18(13)24/h4-10,24H,11H2,1-3H3,(H,20,25)(H,22,23)/b21-10+

InChI Key

OLMHPZZYQHWOAR-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O)OC

Origin of Product

United States

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